molecular formula C18H11ClN4O2S B2520603 (2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477190-31-1

(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2520603
CAS No.: 477190-31-1
M. Wt: 382.82
InChI Key: AUQGBCCNWTVNBU-OEAKJJBVSA-N
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Description

(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a synthetic specialty chemical designed for research applications. Its complex structure suggests potential for use in various scientific investigations. Researchers can employ this compound in early-stage drug discovery projects, particularly as a scaffold in the development of novel small-molecule inhibitors. It may also serve as a key intermediate in synthetic chemistry programs or as a tool compound for probing biological pathways in computational and structural biology. In fields like bioinformatics and molecular modelling, this compound could be subject to in silico analyses, including molecular docking simulations to predict its binding affinity and stability with specific protein targets . Such computational studies are crucial for understanding molecular recognition and guiding subsequent experimental validation . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product documentation for detailed handling, storage, and safety information.

Properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O2S/c19-12-2-1-3-13(7-12)22-23-14(8-20)18-21-15(9-26-18)11-4-5-16-17(6-11)25-10-24-16/h1-7,9,22H,10H2/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQGBCCNWTVNBU-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=NNC4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC(=CC=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H12ClN3O2SC_{19}H_{12}ClN_3O_2S with a molecular weight of 381.83 g/mol. Its structure features a thiazole ring coupled with a benzodioxole moiety and a chlorinated aniline group, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Research has shown that compounds similar to (2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that thiazole compounds could induce apoptosis in human cancer cells through the activation of caspase pathways .

Compound Cell Line IC50 (µM) Mechanism
Thiazole AMCF-75.0Caspase activation
Thiazole BHeLa7.5ROS generation
Target CompoundA549TBDTBD

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. A study involving similar thiazole derivatives showed promising results in inhibiting AChE activity, which is crucial for developing treatments for Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.

The proposed mechanism of action for the biological activity of this compound involves:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes such as AChE, inhibiting their activity.
  • Induction of Apoptosis : Through the activation of apoptotic pathways, it can lead to programmed cell death in cancer cells.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its anticancer effects by damaging cellular components.

Case Studies

Several case studies have explored the biological effects of thiazole derivatives:

  • Study on Anticancer Properties : A recent investigation into various thiazole derivatives revealed that those with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cells. The study found that the presence of a benzodioxole moiety significantly increased the anticancer activity compared to other derivatives without this structure .
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of thiazole derivatives similar to our target compound showed that they could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences Among Analogues
Compound Name Core Structure Substituents (Position) Functional Groups
Target Compound 1,3-Thiazole 1,3-Benzodioxol (4), 3-Cl-anilino (N) Carboximidoyl cyanide (2)
(2E)-4-(1,3-Benzodioxol-5-yl)-N-(2-Methoxyanilino)-1,3-Thiazole-2-Carboximidoyl Cyanide 1,3-Thiazole 1,3-Benzodioxol (4), 2-OCH₃-anilino (N) Carboximidoyl cyanide (2)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(Imidazol-1-yl)propylidene]-N-(2-Cl-phenyl) Hydrazinecarboxamide Hydrazinecarboxamide 1,3-Benzodioxol, Imidazole Hydrazinecarboxamide, 2-Cl-phenyl
N-[4-(Dimethylamino)phenyl]-4-(3-Nitrophenyl)-1,3-Thiazole-2-Carboximidoyl Cyanide 1,3-Thiazole 3-NO₂-phenyl (4), 4-(NMe₂)-phenyl (N) Carboximidoyl cyanide (2)

Key Observations :

  • Functional Group Variations : Replacing the carboximidoyl cyanide group with hydrazinecarboxamide () alters hydrogen-bonding capacity, which is critical for antifungal activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~375.8 (calculated) ~3.8* 7 126
N-[4-(Dimethylamino)phenyl]-4-(3-Nitrophenyl)-1,3-Thiazole-2-Carboximidoyl Cyanide 377.4 4.3 7 126
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(Imidazol-1-yl)propylidene]-N-(2-Cl-phenyl) Hydrazinecarboxamide 426.9 2.1 9 135

Notes:

  • Lipophilicity : The target compound’s predicted LogP (~3.8) suggests moderate lipophilicity, comparable to the nitrophenyl analogue in but higher than the hydrazinecarboxamide derivative in . This may enhance membrane permeability .
  • Polar Surface Area : The lower polar surface area (126 Ų) compared to hydrazinecarboxamide derivatives (135 Ų) could improve bioavailability .
Table 3: Antifungal Activity of Analogues (MIC Values in µg/mL)
Compound Name Candida albicans Aspergillus niger Fusarium oxysporum Mechanism Insights
Target Compound N/A N/A N/A Predicted thiazole-cyanide interaction with fungal CYP51
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(Imidazol-1-yl)propylidene]-N-(2-Cl-phenyl) Hydrazinecarboxamide 12.5 25.0 50.0 Disruption of ergosterol biosynthesis via imidazole-CYP51 binding
N-[4-(Dimethylamino)phenyl]-4-(3-Nitrophenyl)-1,3-Thiazole-2-Carboximidoyl Cyanide 18.7 30.2 62.4 Nitro group enhances oxidative stress in fungal cells

Key Findings :

  • Structural-Activity Relationship (SAR) : The 1,3-benzodioxol group (common in and the target compound) is associated with enhanced antifungal activity due to improved membrane penetration .

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